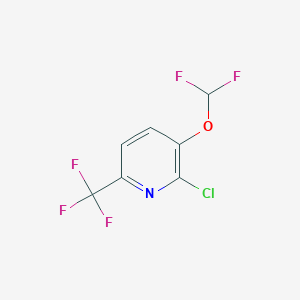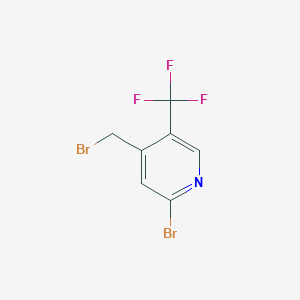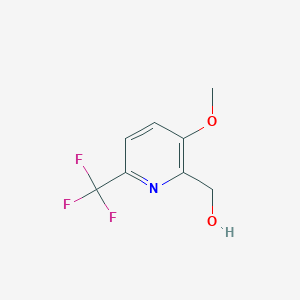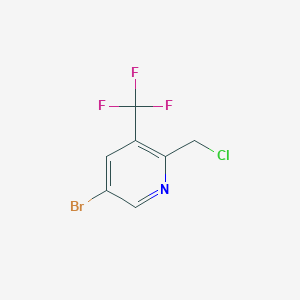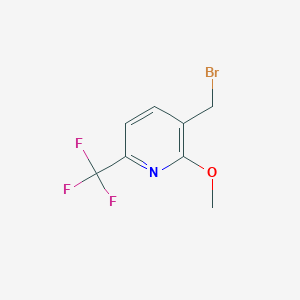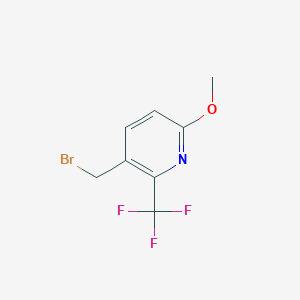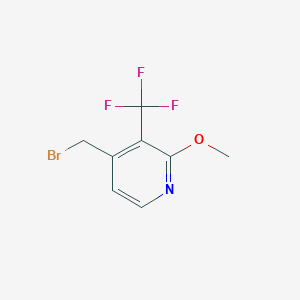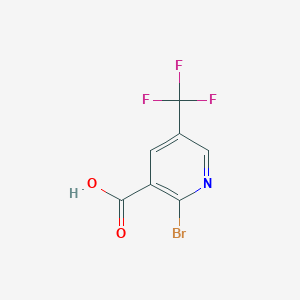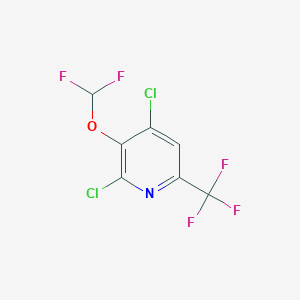
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Descripción general
Descripción
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom, a methoxy group, and a trifluoromethyl group attached to it .Aplicaciones Científicas De Investigación
Agrochemical Industry
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively for crop protection, leveraging the unique physicochemical properties imparted by the fluorine atom and the pyridine moiety . For instance, it’s used in the synthesis of fluazifop-butyl , an herbicide that targets grassy weeds without harming broadleaf crops .
Pharmaceutical Development
This compound serves as an intermediate in pharmaceuticals, where the trifluoromethyl group is crucial for the biological activity of various drugs . It’s involved in the creation of medications that have been approved for market use, as well as numerous candidates currently undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, derivatives of this compound are found in products used to treat and prevent diseases in animals. The trifluoromethylpyridine (TFMP) moiety has been granted market approval in several veterinary products .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is utilized in the synthesis of MOFs, which are porous materials with applications ranging from gas storage to catalysis . MOFs synthesized using this pyridine derivative can exhibit unique properties beneficial for advanced material science.
Manufacture of Pesticides
The demand for TFMP derivatives, which include 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine , has been increasing due to their effectiveness in pesticides. These compounds play a fundamental role in developing pesticides that protect crops and control disease-carrying pests .
Development of Functional Materials
Advances in functional materials, such as those used in electronics and coatings, have been made possible by the development of fluorinated organic compounds, including TFMP derivatives . Their unique properties contribute to the performance and durability of these materials.
Propiedades
IUPAC Name |
4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHGIWPDHRDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




